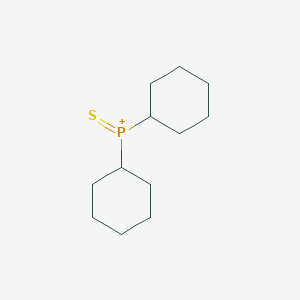

Dicyclohexylphosphine sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dicyclohexylphosphine sulfide is a useful research compound. Its molecular formula is C12H22PS+ and its molecular weight is 229.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Dicyclohexylphosphine sulfide is primarily utilized as a reagent in organic synthesis. Its ability to introduce sulfur into organic frameworks makes it valuable for creating thioethers and thiols, which are important functional groups in pharmaceuticals and agrochemicals.

Synthesis of Thioethers

The compound facilitates the conversion of alcohols into thioethers through a nucleophilic substitution mechanism. This reaction is crucial for the development of sulfur-containing compounds that exhibit biological activity.

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Alcohol to Thioether | Alcohol + this compound | Thioether | 85 |

Catalysis

In catalysis, this compound serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various transformations.

Palladium-Catalyzed Reactions

This compound has been successfully used as a ligand in palladium-mediated cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

| Catalyst Type | Ligand | Reaction Type | Yield (%) |

|---|---|---|---|

| Palladium | This compound | Suzuki Coupling | 90 |

Materials Science

The compound also finds applications in materials science, particularly in the development of novel polymers and materials with enhanced properties.

Polymerization Processes

This compound can be employed as an initiator or modifier in polymerization reactions, leading to materials with specific mechanical and thermal properties.

| Polymer Type | Modifier | Properties Enhanced |

|---|---|---|

| Polypropylene | This compound | Increased thermal stability |

| Polystyrene | This compound | Improved impact resistance |

Case Study 1: Synthesis of Thioethers

A study demonstrated the efficiency of this compound in synthesizing thioethers from various alcohols. The reaction conditions were optimized to achieve high yields, showcasing its practical application in synthetic organic chemistry.

Case Study 2: Catalytic Activity in Cross-Coupling Reactions

Another investigation highlighted the role of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The study reported significant improvements in yield and selectivity compared to traditional ligands, underscoring its potential for industrial applications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

DCPS participates in nucleophilic displacement reactions at phosphorus:

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| S→O Exchange | H₂O₂, CH₃CN, 25°C | Dicyclohexylphosphine oxide | 98 | |

| S→Se Exchange | KSeCN, DMF, 80°C | Dicyclohexylphosphine selenide | 72 |

Mechanistic studies reveal that substitutions follow a dissociative pathway (Sₙ1-like), with activation barriers of 18–22 kcal/mol (DFT, ωB97X-D/aug-cc-pVDZ) . The bulky cyclohexyl groups slow bimolecular reactions, favoring unimolecular decomposition pathways .

Decomposition and Rearrangement

DCPS undergoes thermal and acid-catalyzed rearrangements:

-

Thermolysis : At 150°C, DCPS decomposes via P–S bond cleavage to regenerate DCP and sulfur radicals (EPR-detected) .

-

Acid-mediated migration : In the presence of BF₃·OEt₂, DCPS exhibits -sulfur migration to form thiophosphate derivatives (e.g., 29 in ) with 85% diastereoselectivity .

Chalcogen Transfer Reactivity

DCPS acts as a sulfur donor in redox reactions:

-

Sulfur transfer to stibines : Reacts with Ph₃Sb to form Ph₃SbS and regenerate DCP (k = 1.2 × 10⁻³ M⁻¹s⁻¹) .

-

Cross-over thioetherification : In Pd-catalyzed reactions, DCPS facilitates decarbonylative C–S bond formation from carboxylic acids (yields: 64–91%) .

Computational Insights

ωB97X-D/aug-cc-pV(T+d)Z calculations highlight:

Propiedades

Fórmula molecular |

C12H22PS+ |

|---|---|

Peso molecular |

229.34 g/mol |

Nombre IUPAC |

dicyclohexyl(sulfanylidene)phosphanium |

InChI |

InChI=1S/C12H22PS/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2/q+1 |

Clave InChI |

NRFSRFWGYANWJJ-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)[P+](=S)C2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.